2-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
2-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with an ethoxy group, a pyrazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Thiophene Moiety: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a thiophene boronic acid and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
2-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The thiophene moiety makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid share the thiophene core and exhibit similar chemical reactivity.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share the pyrazole ring and can undergo similar cyclization reactions.
Uniqueness
2-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its combination of the ethoxy group, benzamide core, pyrazole ring, and thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-ethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-2-22-15-8-4-3-7-14(15)17(21)19-16-9-10-18-20(16)12-13-6-5-11-23-13/h3-11H,2,12H2,1H3,(H,19,21) |
InChI Key |
DGHVAVPANJAJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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